molecular formula C20H27N5O3 B11240885 2-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine

2-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine

Cat. No.: B11240885
M. Wt: 385.5 g/mol
InChI Key: MGYNYWWTFFCHTL-UHFFFAOYSA-N
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Description

2-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its complex structure, which includes a piperazine ring substituted with a 3,5-dimethoxybenzoyl group and a pyrimidine ring substituted with an ethyl and a methyl group. It is of interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The piperazine ring is first synthesized or obtained commercially. The 3,5-dimethoxybenzoyl group is then introduced through an acylation reaction using 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

  • Synthesis of the Pyrimidine Ring: : The pyrimidine ring is synthesized separately, often starting from ethyl acetoacetate and guanidine to form the pyrimidine core. The methyl group is introduced via alkylation using methyl iodide.

  • Coupling Reaction: : The piperazine intermediate is then coupled with the pyrimidine derivative under conditions that facilitate nucleophilic substitution, typically using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:

    Continuous Flow Chemistry: To improve reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

  • Reduction: : Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides for alkylation, acyl chlorides for acylation.

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Alcohols and reduced amines.

    Substitution Products: Various substituted piperazine and pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, it may serve as a ligand in receptor binding studies, helping to elucidate the interactions between small molecules and biological macromolecules.

Medicine

In medicinal chemistry, it is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator. It may have applications in treating neurological disorders, cancer, or infectious diseases.

Industry

Industrially, it can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Acting as an agonist or antagonist at receptor sites, altering cellular signaling pathways.

    Ion Channel Interaction: Modifying the function of ion channels, affecting ion flow and cellular excitability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine Derivatives: These compounds share a similar piperazine-pyrimidine core but differ in their substituents, leading to different biological activities.

    3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds have a piperazine ring but are attached to a benzothiazole moiety, showing different pharmacological profiles.

Uniqueness

2-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,5-dimethoxybenzoyl group and the ethyl and methyl groups on the pyrimidine ring contribute to its unique reactivity and potential therapeutic applications.

This compound’s distinct structure and properties make it a valuable subject of study in various scientific fields, offering opportunities for the development of new drugs and materials.

Properties

Molecular Formula

C20H27N5O3

Molecular Weight

385.5 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C20H27N5O3/c1-5-21-18-10-14(2)22-20(23-18)25-8-6-24(7-9-25)19(26)15-11-16(27-3)13-17(12-15)28-4/h10-13H,5-9H2,1-4H3,(H,21,22,23)

InChI Key

MGYNYWWTFFCHTL-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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